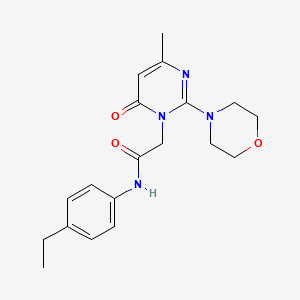

![molecular formula C17H16F3N3O B2956832 (2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)(2-(三氟甲基)苯基)甲酮 CAS No. 2034555-47-8](/img/structure/B2956832.png)

(2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)(2-(三氟甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

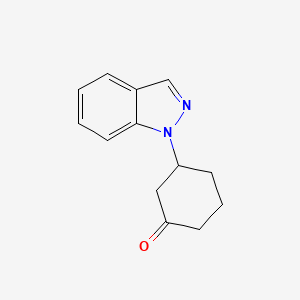

The compound is a derivative of the pyrazolo[1,5-a]pyrazine system . This system is an attractive framework for the design of promising molecular structures for biomedical research . Several potent compounds have been identified among pyrazolo-[1,5-a]pyrazine derivatives, including antagonists of vasopressin V1b, fibrinogen, and chemokine CXCR7 receptors, inhibitors of the catalytic HIV-1 integrase activity, agents that suppress the growth of А549 lung cancer cells, as well as potential drugs for the treatment of spinal muscular atrophy .

Synthesis Analysis

The synthesis of this compound involves the structural modification of pyrazole or pyrazine rings . The most commonly used transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, which lead to the respective N-, O-, and С-derivatives . The possible condensation reactions of the pyrazine ring with other heterocycles are limited to the example of annulation with an oxazole ring .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrazine system . This system offers an attractive framework for the design of promising molecular structures for biomedical research .科学研究应用

抗癌和抗病毒应用

Jilloju 等人(2021 年)对相关化合物系列的研究显示出有希望的体外抗冠状病毒和抗肿瘤活性。这些化合物(包括吡唑啉和三唑啉的变体)突出了该化合物通过细微的结构变化来调节生物学特性以实现抗病毒或抗肿瘤活性的潜力。值得注意的是,抗肿瘤活性归因于抑制微管蛋白聚合 (Jilloju 等人,2021 年)。

抗菌和抗氧化活性

Lynda Golea 对吡唑衍生物的研究表明,这些化合物表现出中等的抗菌和抗氧化活性。抗菌功效针对革兰氏阳性和革兰氏阴性菌进行了筛选,显示了该化合物在解决微生物耐药性方面的潜力 (Golea Lynda,2021 年)。

合成方法

Alizadeh 等人(2015 年)为吡唑衍生物提供了一种区域选择性合成方法,展示了一种有效的合成路线,该路线可能适用于生产(2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)(2-(三氟甲基)苯基)甲酮衍生物。该方法涉及 1,3-偶极环加成反应,突出了新药合成的潜在途径 (Alizadeh、Moafi 和 Zhu,2015 年)。

抗炎活性

Arunkumar 等人(2009 年)对没食子酸的新型吡唑衍生物(包括具有与(2-环丙基-6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)(2-(三氟甲基)苯基)甲酮相似的结构基序的化合物)的研究显示出显着的抗炎活性。这表明该化合物在开发抗炎疗法中的潜在应用 (Arunkumar、Ilango、Manikandan 和 Ramalakshmi,2009 年)。

未来方向

The future directions for this compound could involve further exploration of its potential in biomedical research, given the promising results obtained from pyrazolo-[1,5-a]pyrazine derivatives . Further studies could also focus on the development of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . Its inhibition can therefore lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of growth in various cell lines .

属性

IUPAC Name |

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-2-1-3-13(14)16(24)22-7-8-23-12(10-22)9-15(21-23)11-5-6-11/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXLTXJILUVGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2956749.png)

![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)

![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)

![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)

![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)